1H-Indazole, 3-(1-methylpropyl)- is a nitrogen-containing heterocyclic compound belonging to the indazole class. Indazoles are characterized by their fused benzene and pyrazole rings, which contribute to their diverse chemical properties and biological activities. This particular compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a cannabinoid receptor agonist.
1H-Indazole, 3-(1-methylpropyl)- can be synthesized through various chemical methods, often involving the modification of existing indazole derivatives. It is classified under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of natural cannabinoids by binding to cannabinoid receptors in the body.
The synthesis of 1H-Indazole, 3-(1-methylpropyl)- can be achieved through several routes:
The molecular formula for 1H-Indazole, 3-(1-methylpropyl)- is . The compound features a fused ring system with a methylpropyl group at the 3-position of the indazole ring.
Key structural data includes:
1H-Indazole, 3-(1-methylpropyl)- can participate in various chemical reactions typical for indazole derivatives:
The mechanism by which 1H-Indazole, 3-(1-methylpropyl)- exerts its biological effects primarily involves interaction with cannabinoid receptors, particularly CB1 receptors located in the central nervous system.
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the compound's structure and purity.
1H-Indazole, 3-(1-methylpropyl)- has several notable applications in scientific research:
Transition metal catalysis enables efficient construction of the indazole core and N-N bonds, critical for synthesizing 3-alkyl-substituted derivatives like 3-(1-methylpropyl)-1H-indazole. Rhodium(III)/copper(II) synergistic systems facilitate intramolecular cascade annulation between ethyl benzimidates and nitrosobenzenes. This proceeds via rhodacycle intermediates (e.g., five-membered Rh(III)-complex) and Cu-mediated N-O oxidative addition, achieving N-N bond formation under redox-neutral conditions [5]. Cobalt/copper systems offer cost-effective alternatives using anthranil as an aminating agent and oxidant, tolerating diverse functional groups (e.g., halogens, electron-donating/withdrawing substituents) while maintaining yields of 70–92% [6]. Key advantages include:
Table 1: Metal-Catalyzed N-N Bond Formation Systems
Catalyst System | Substrate Scope | Yield Range | Key Mechanism Step |
---|---|---|---|
Rh(III)/Cu(II) | Aryl benzimidates | 75–90% | Reductive elimination of Cu(III) |
Co(III)/Cu(II) | Imines/anthranil | 70–92% | C-H activation/amination |
Cp*RhCl₂/Cu(OAc)₂ | Azobenzenes/alkenes | 65–85% | β-Hydride elimination |
Selective introduction of the 3-(1-methylpropyl) side chain employs nucleophilic substitution or acylation at the C3 position. SN2 reactions with 2-bromopentane (as the 1-methylpropyl equivalent) on 3-hydroxy/methoxy-indazole precursors proceed under basic conditions (K₂CO₃, DMF, 80°C), though N-alkylation competes without careful protecting group strategies [1] [6]. Alternatively, amide coupling of indazole-3-carboxylic acid with 2-pentanone-derived imines, mediated by chloroacetic anhydride, generates precursors for subsequent reduction to the target alkyl chain. Piperazine acetamide hybrids demonstrate enhanced pharmacological profiles, where alkyl chain length modulates kinase selectivity and antitumor activity [2] [4]. Structure-activity relationship (SAR) studies reveal:
Table 2: SAR of C3-Alkyl/Acyl Indazole Derivatives
C3 Substituent | Biological Activity (IC₅₀) | Selectivity vs. Linear Analog |
---|---|---|
1-Methylpropyl | 5.15 µM (K562 cells) | 1.0x |
n-Butyl | 2.30 µM (K562 cells) | 2.2x |
Piperazine acetamide | 9.8 nM (PAK1 kinase) | >100x |
Cyclization of ortho-haloaryl hydrazones provides a direct route to 3-substituted indazoles. Copper-catalyzed Ullmann-type cyclization of 2-fluoro-5-nitroacetophenone arylhydrazones (e.g., with 2-pentanone hydrazone derivatives) in DMF at 90°C achieves 80–95% yield via SNAr displacement. The mechanism involves:
Table 3: Cyclization Methods for 3-Alkylindazoles
Method | Precursor | Conditions | Yield |
---|---|---|---|
Cu(I)-catalyzed SNAr | 2-Fluoroaryl hydrazones | K₂CO₃, DMF, 90°C | 80–95% |
Pd-catalyzed Suzuki/cyclization | 5-Bromoindazole-3-carboxamide | PdCl₂(dppf)₂, dioxane/H₂O | 60–75% |
Thermal cyclization | o-Haloaryl N-sulfonylhydrazones | Cu₂O, 100°C | 70–85% |
Metal-free routes avoid transition-metal contaminants critical for pharmaceutical applications. Hypervalent iodine reagents (e.g., PIFA, [bis(trifluoroacetoxy)iodo]benzene) promote oxidative cyclization of N-arylhydrazones at 25–50°C in methanol, achieving 70–88% yield. The mechanism involves single-electron transfer (SET) to generate radical intermediates, followed by C-N bond formation [4] [6]. Electrochemical dehydrogenation in undivided cells (Pt electrodes, NaBr electrolyte) converts hydrazones to indazoles at 1.5 V, enabling scalability with minimal waste. Limitations include moderate functional group tolerance for electron-rich arenes [6] [9]. Key advances:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0